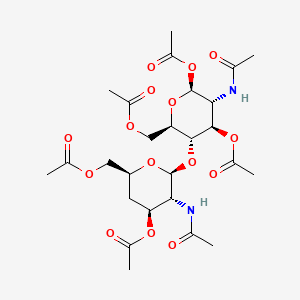![molecular formula C8H12N2O2 B581689 3-Amino-4-[(2-hydroxyethyl)amino]phenol CAS No. 1373232-77-9](/img/structure/B581689.png)
3-Amino-4-[(2-hydroxyethyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-4-[(2-hydroxyethyl)amino]phenol” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-[(2-hydroxyethyl)amino]phenol” consists of a phenol group (an aromatic ring with a hydroxyl group), two amino groups (NH2), and a hydroxyethyl group (CH2CH2OH) attached to the aromatic ring .Physical And Chemical Properties Analysis
“3-Amino-4-[(2-hydroxyethyl)amino]phenol” has a molecular weight of 168.19 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Catalysts in Ethylene Oligomerization
3-Amino-4-[(2-hydroxyethyl)amino]phenol derivatives, particularly when chelated with nickel(II), have been studied for their role in catalyzing ethylene oligomerization. Research has shown that these complexes can act as active catalysts, producing significant yields of butenes and hexenes when activated with a co-catalyst like EtAlCl2. The structural composition and reaction conditions can drastically affect the catalytic activity, achieving high catalytic activities and selectivity towards butenes in some cases (Ngcobo & Ojwach, 2017).
Antimicrobial and Antidiabetic Properties
Derivatives of 3-Amino-4-[(2-hydroxyethyl)amino]phenol have been synthesized and evaluated for their biological activities. These derivatives have shown broad-spectrum antimicrobial activities against various bacteria and the fungus Saccharomyces cerevisiae. Additionally, they have demonstrated significant inhibition of amylase and glucosidase enzymes, indicating potential antidiabetic properties. Interaction studies with human DNA have highlighted their potential as anticancer agents, suggesting their capability in inducing DNA alterations (Rafique et al., 2022).
CO2 Capture and Metal Ions Detection
Complexes formed with 3-Amino-4-[(2-hydroxyethyl)amino]phenol and related structures have been studied for their applications in environmental and analytical chemistry. Certain complexes have demonstrated the ability to selectively capture CO2, making them of interest for carbon capture technologies. Moreover, they have been explored as dual-responsive photoluminescent sensors for detecting Hg2+ and Pb2+ ions, offering a promising approach for the detection of these metal ions in environmental samples (Wang et al., 2018).
Antioxidant and Lipoxygenase Inhibitory Activities
Compounds synthesized from 3-Amino-4-[(2-hydroxyethyl)amino]phenol have shown potent antioxidant activity and significant lipoxygenase inhibition. These properties indicate their potential in the development of therapeutic agents aimed at diseases associated with oxidative stress and inflammation (Aslam et al., 2016).
Propriétés
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGINJFGPMLBOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267339 |
Source


|
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[(2-hydroxyethyl)amino]phenol | |
CAS RN |
1373232-77-9 |
Source


|
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)




